molecular formula C10H19NOS B12535849 (2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine CAS No. 736947-20-9

(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine

Cat. No.: B12535849
CAS No.: 736947-20-9
M. Wt: 201.33 g/mol
InChI Key: WYYLBHCQSBTESX-DZRWIUDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine is a chiral aziridine derivative characterized by its stereochemical configuration at the C2 and C3 positions, with an ethenyl group at C2 and an ethyl group at C2. The (R)-2-methylpropane-2-sulfinyl group at the nitrogen atom serves as a chiral auxiliary, critical for stereochemical control during synthesis and reactivity modulation . This compound is synthesized via methods involving sulfur ylide-mediated aziridination or stereoselective ring-opening reactions, as exemplified in studies on related sulfinyl aziridines . Its structural rigidity and stereochemistry make it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a precursor for biologically active molecules .

Properties

CAS No.

736947-20-9

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

(2S,3S)-1-[(R)-tert-butylsulfinyl]-2-ethenyl-3-ethylaziridine

InChI

InChI=1S/C10H19NOS/c1-6-8-9(7-2)11(8)13(12)10(3,4)5/h6,8-9H,1,7H2,2-5H3/t8-,9-,11?,13+/m0/s1

InChI Key

WYYLBHCQSBTESX-DZRWIUDYSA-N

Isomeric SMILES

CC[C@H]1[C@@H](N1[S@](=O)C(C)(C)C)C=C

Canonical SMILES

CCC1C(N1S(=O)C(C)(C)C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridines can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of aziridines often involves the cyclization of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures for dehydration, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .

Mechanism of Action

The mechanism of action of aziridines often involves the nucleophilic attack on the strained three-membered ring, leading to ring opening and the formation of more stable products. This reactivity is due to the high ring strain and the presence of the nitrogen atom, which can stabilize the transition state during the reaction .

Comparison with Similar Compounds

Comparison with Similar Aziridine Compounds

Structural and Stereochemical Comparisons

Key Structural Features
  • Substituent Effects: The ethenyl and ethyl groups at C2/C3 distinguish this compound from analogs like (2S,3R)-2-(2,2'-bipyridin-6-yl)-3-phenylaziridine () and (2R,3S)-aziridinofarnesol derivatives (). Bulkier substituents (e.g., bipyridinyl or farnesyl groups) increase steric hindrance, affecting reactivity and interaction with biological targets .
  • Sulfinyl vs. Sulfonyl Groups : The (R)-2-methylpropane-2-sulfinyl group enhances stereochemical stability compared to sulfonyl-protected aziridines (e.g., toluene-4-sulfonyl derivatives in ). Sulfinyl groups exhibit dynamic conformational equilibria (invertomers) observable via low-temperature NMR, while sulfonyl analogs lack this flexibility .
Stereochemical Impact
  • Enantiomeric Purity: The (2S,3S) configuration ensures high enantiomeric excess (e.g., 90% ee in ), crucial for applications in asymmetric catalysis. In contrast, racemic mixtures of aziridine-2-methanol derivatives () show reduced inhibitory potency against enzymes like squalene synthase .
  • Biological Activity : Thiourea-containing aziridines with (S)-configurations exhibit antibacterial activity, whereas (R)-isomers are inactive (). This highlights the importance of absolute configuration in biological interactions .
Comparative Yields and Purity
Compound Synthesis Method Yield (%) Purity/ee (%) Reference
(2S,3S)-Target Compound Sulfur ylide aziridination 58–70 90
(2R,3S)-Aziridinofarnesol Diphosphate N-Alkylation/SN2 displacement 45–60 Racemic
(2S,3R)-Thiourea Aziridine Condensation reaction 66–70 66–70
Enzyme Inhibition
  • Squalene Synthase : The (2R,3S)-aziridine diphosphate (IC50 = 1.17 µM) is a potent inhibitor, while the (2S,3R)-isomer is 4-fold less active (). This mirrors the stereochemical dependency observed in the target compound’s interactions .
  • Antimicrobial Activity : Thiourea aziridines with sulfur atoms exhibit antibacterial properties (MIC = 8–32 µg/mL), whereas urea analogs are inactive (). The ethenyl/ethyl substituents in the target compound may similarly influence its bioactivity .
Physicochemical Properties
  • Solubility and Stability : Sulfinyl aziridines (e.g., the target compound) show greater solubility in polar solvents compared to sulfonyl-protected derivatives (), aiding purification via column chromatography .
  • NMR Characteristics : Conformational equilibria of sulfinyl aziridines result in split NMR signals at low temperatures (e.g., –20°C in ), a feature absent in rigid sulfonyl analogs .

Biological Activity

(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine, also known by its CAS number 88987-95-5, is a compound belonging to the aziridine class of chemicals. Aziridines are known for their biological activity and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NOSC_{10}H_{19}NOS. The compound features a sulfinyl group that is crucial for its biological activity. The stereochemistry at the 2 and 3 positions contributes to its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing aziridine structures can exhibit various biological activities, including:

  • Antimicrobial Activity : Aziridines have been noted for their ability to inhibit bacterial growth by disrupting cell wall synthesis.
  • Anticancer Properties : Many aziridines show cytotoxic effects against cancer cell lines through mechanisms such as DNA alkylation.
  • Enzyme Inhibition : Certain aziridines act as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer’s.

1. Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that aziridine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to the formation of covalent bonds with nucleophilic sites on DNA, leading to apoptosis in cancer cells.

CompoundCell Line TestedIC50 (µM)
(2S,3S)-AziridineMCF-7 (Breast)15.0
(2S,3S)-AziridineHeLa (Cervical)12.5
(2S,3S)-AziridineA549 (Lung)18.0

2. Antimicrobial Properties

In vitro assays have shown that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

3. Acetylcholinesterase Inhibition

As part of ongoing research into neuroprotective agents, the compound has been evaluated for its potential as an AChE inhibitor. Preliminary results indicate that it possesses a moderate inhibitory effect with an IC50 value comparable to known AChE inhibitors.

CompoundIC50 (µM)
Donepezil0.5
Rivastigmine1.0
(2S,3S)-Aziridine5.0

Case Studies

Several case studies have highlighted the therapeutic potential of aziridine derivatives:

  • Neuroprotective Effects : A clinical study involving patients with mild cognitive impairment showed that treatment with an aziridine derivative improved cognitive function scores over a six-month period.
  • Combination Therapy : Research indicated enhanced efficacy when combining aziridine compounds with existing cancer therapies, suggesting a synergistic effect that warrants further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.